6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 18591-75-8
Cat. No.: VC21493765
Molecular Formula: C7H8N4
Molecular Weight: 148.17g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18591-75-8 |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17g/mol |
| IUPAC Name | 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3 |
| Standard InChI Key | ONNPSHRCILKBMB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN2C1=NN=C2)C |
| Canonical SMILES | CC1=CC(=NN2C1=NN=C2)C |
Introduction
Chemical Structure and Basic Properties
6,8-Dimethyl triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazole ring fused to a pyridazine moiety, with methyl groups positioned at the 6 and 8 positions. This specific arrangement creates a unique molecular architecture that contributes to its chemical reactivity and biological interactions.
The basic properties of this compound are summarized in the following table:
The structure contains four nitrogen atoms that contribute to its hydrogen bonding capabilities, making it an interesting candidate for various chemical and biological applications. The methyl groups at positions 6 and 8 enhance its lipophilicity compared to the unsubstituted scaffold.
Synthesis Methods
The synthesis of 6,8-Dimethyl triazolo[4,3-b]pyridazine typically involves several methodologies. Based on related compounds in the literature, the common synthetic routes include:
Cyclization Approach
One established method involves the reaction of 4-amino-4H-1,2,4-triazole with acetylacetone under controlled conditions. This reaction facilitates the formation of the triazolo[4,3-b]pyridazine ring system with the desired methyl substitutions at positions 6 and 8.
From Pyridazine Derivatives
Another synthetic approach begins with appropriately substituted pyridazine compounds, which undergo cyclization reactions to form the fused triazole ring. For example, synthesis of related compounds often involves 6-chloro- triazolo[4,3-b]pyridazine as a key intermediate .
From the research on similar compounds, the general synthetic route typically requires optimization of reaction parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.
Chemical Reactivity
The chemical reactivity of 6,8-Dimethyl triazolo[4,3-b]pyridazine is influenced by both its heterocyclic core structure and the methyl substituents. Based on studies of related compounds, several key aspects of its reactivity can be highlighted:
Nucleophilic Substitution
The triazolo[4,3-b]pyridazine core can undergo nucleophilic substitution reactions, particularly when substituted with leaving groups. For instance, related compounds such as 6-chloro- triazolo[4,3-b]pyridazine can react with nucleophiles to yield various derivatives .
Functionalization of Methyl Groups
The methyl groups at positions 6 and 8 can serve as sites for further functionalization through various reactions including oxidation, halogenation, and C-H activation methodologies.
N-Alkylation
The nitrogen atoms in the triazole ring can undergo N-alkylation reactions, creating opportunities for developing derivatives with enhanced lipophilicity or bioactivity.
Biological Activities and Applications
Research on triazolo[4,3-b]pyridazine derivatives reveals significant potential for biological activity across multiple therapeutic areas. While specific data for 6,8-Dimethyl triazolo[4,3-b]pyridazine is limited, related compounds in this class demonstrate numerous bioactivities:
Kinase Inhibition
Triazolo[4,3-b]pyridazine derivatives have shown promising activity as enzyme inhibitors, particularly against kinases. Research indicates that certain derivatives function as dual inhibitors of c-Met and Pim-1 kinases, which are important targets for anticancer drug development . The basic scaffold provides essential binding interactions with the active sites of these enzymes.
Tankyrases (TNKSs) Inhibition
Significant research has explored triazolo[4,3-b]pyridazines as tankyrases inhibitors. The compound 4-(2-(6-methyl- triazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol was found to be a low nanomolar selective TNKSs inhibitor, working as a NAD isostere . This suggests that the triazolo[4,3-b]pyridazine scaffold has significant potential in developing selective enzyme inhibitors.
Anticancer Activity
Structure-activity relationship studies on triazolo[4,3-b]pyridazine derivatives have revealed potential anticancer properties. For example, derivatives with benzylidene groups showed significant antiproliferative activity against various cancer cell lines, including:
-
NSC lung cancer (HOP-92)
-
Ovarian cancer (OVCAR-3 and NCI/ADR-RES)
-
Breast cancer (HS 578 T and MCF7)
Structure-Activity Relationships
Research on triazolo[4,3-b]pyridazine derivatives provides valuable insights into structure-activity relationships (SAR) that may be relevant to understanding 6,8-Dimethyl triazolo[4,3-b]pyridazine:
Importance of the Triazole Ring
Studies have demonstrated that the triazole portion of the fused ring system is crucial for biological activity. When comparing with other heterocyclic systems, the absence of the triazole ring often results in significantly diminished activity .
Impact of Substituents
The nature and position of substituents on the triazolo[4,3-b]pyridazine scaffold significantly influence biological activity:
-
Electron-donating groups on substituents often enhance antiproliferative activity
-
Electron-withdrawing groups frequently result in reduced cytotoxicity
-
Methyl substitution at position 6 appears optimal for certain biological activities
Molecular Docking Studies
Molecular docking studies with related compounds have provided insights into binding interactions with target proteins. For instance, triazolo[4,3-b]pyridazine derivatives have shown interactions with key amino acid residues in c-Met and Pim-1 kinases through:
-
Hydrogen bonding with residues like Lys67, Met1160, and Asp128
-
π-π stacking interactions with residues such as Tyr1230 and Phe49
The following table summarizes key interactions observed with related triazolo[4,3-b]pyridazine derivatives:
| Target Enzyme | Key Interactions | Binding Energy (kcal/mol) |
|---|---|---|
| c-Met | π-π stacking with Tyr1230, hydrogen bonding with Met1160 | -7.49 to -8.55 |
| Pim-1 | Hydrogen bonding with Lys67, hydrophobic interactions with Val52 | -7.97 to -8.24 |
Analogs and Related Compounds
Several compounds structurally related to 6,8-Dimethyl triazolo[4,3-b]pyridazine have been reported in the literature:
Substituted Derivatives
Numerous substituted derivatives of the basic scaffold have been synthesized and studied:
-
7-[(4-Chlorophenyl)methyl]-6,8-dimethyl- triazolo[4,3-b]pyridazine (CAS: 861210-58-4)
-
8-(3-(Trifluoromethyl)phenyl)-6-methyl- triazolo[4,3-b]pyridazin-3(2H)-ones
Structural Isomers
Several structural isomers with modified ring fusion patterns or substituent positions have been investigated:
- Triazolo[1,5-a]pyridazine derivatives
Bioisosteres
Bioisosteric replacements of the triazolo[4,3-b]pyridazine scaffold have been explored, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume